Home > Products > Screening Compounds P69859 > Fmoc-D-Glu-ODmab
Fmoc-D-Glu-ODmab - 874486-65-4

Fmoc-D-Glu-ODmab

Catalog Number: EVT-3099781
CAS Number: 874486-65-4
Molecular Formula: C40H44N2O8
Molecular Weight: 680.798
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Fmoc-Lys(Glu(Nα-Palmitoyl)-OtBu)-OH

  • Compound Description: This compound is a tripeptide fragment used in the solid-phase synthesis of liraglutide [, ]. It features a lysine residue with its side chain protected by an Alloc group and a glutamic acid residue with a palmitoyl group at the Nα position and a tert-butyl ester protecting the side chain carboxyl group.
  • Compound Description: This compound serves as a starting material in the solid-phase synthesis of bacitracin A []. It comprises an aspartic acid residue with its side chain carboxyl protected as an allyl ester and an Fmoc group protecting the Nα-amino group.

Fmoc-N-Me-Dap(Z)

  • Compound Description: This compound, Fmoc-N-Me-Dap(Z), represents an orthogonally protected derivative of 2,3-diaminopropionic acid (Dap) []. It features an Fmoc group at the Nα position, a methyl group on the alpha-amino group, and a benzyloxycarbonyl (Z) protecting group on the side chain amine.

N-Fmoc-β-substituted-Agl3-Val-OH

  • Compound Description: This compound represents a dipeptide building block used in the synthesis of β-substituted α-amino-γ-lactam (Agl) analogs of peptide 101.10, an allosteric modulator of the interleukin-1 receptor []. The dipeptide consists of a β-substituted Agl residue at the N-terminus, protected with an Fmoc group, linked to a valine residue with a free carboxylic acid group.

Fmoc-Gly-OH

  • Compound Description: This compound is a simple, Fmoc-protected glycine derivative frequently used as a starting material for solid-phase peptide synthesis [, , ].

2-[1'(S)-(tert-butyloxycarbonylamino)-2'(R)-methylbutyl]-4(R)-carboxy-Δ(2)-thiazoline (1)

  • Compound Description: This compound is a key building block employed in the solid-phase synthesis of bacitracin A []. It represents the N-terminal thiazoline dipeptide unit of bacitracin A and incorporates a tert-butyloxycarbonyl (Boc) protecting group.
  • Compound Description: This compound represents either the L or D enantiomer of glutamic acid protected at the Nα position with an Fmoc group. These are common building blocks in peptide synthesis [].
Overview

Fmoc-D-Glu-ODmab is a derivative of D-glutamic acid, specifically designed for use in peptide synthesis. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and an orthogonally protected side chain with an ortho-dimethoxybenzyl (ODmab) group. It is primarily utilized in solid-phase peptide synthesis (SPPS), facilitating the construction of peptides with specific modifications and functionalities.

Source

Fmoc-D-Glu-ODmab is commercially available from several chemical suppliers, including Sigma-Aldrich and Novabiochem. It is synthesized through established protocols in the field of peptide chemistry, often involving solid-phase methods that allow for efficient coupling and deprotection steps.

Classification

Fmoc-D-Glu-ODmab is classified as an amino acid derivative, specifically a modified glutamic acid. It falls under the category of orthogonally protected amino acids, which are essential for synthesizing complex peptides and proteins.

Synthesis Analysis

Methods

The synthesis of Fmoc-D-Glu-ODmab typically involves several key steps:

  1. Protection of the Amino Group: The amino group of D-glutamic acid is protected using the Fmoc group.
  2. Side Chain Protection: The side chain carboxyl group is protected with the ODmab moiety.
  3. Coupling Reactions: Fmoc-D-Glu-ODmab can be coupled to other amino acids or peptides using standard coupling reagents in a solid-phase setup.
  4. Deprotection Steps: The Fmoc group can be removed using piperidine, while the ODmab group is removed using hydrazine in dimethylformamide (DMF) under mild conditions.

The specific method for synthesizing Fmoc-D-Glu-ODmab has been detailed in various studies, emphasizing its utility in creating cyclic and modified peptides .

Technical Details

The typical coupling reaction involves activating the carboxyl group of Fmoc-D-Glu-ODmab with agents like benzotriazole or other coupling reagents to facilitate amide bond formation. The reaction conditions are optimized to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

Fmoc-D-Glu-ODmab has a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₁₉N₃O₅
  • Molecular Weight: 357.35 g/mol
  • Structural Features: The molecule contains a fluorenylmethyloxycarbonyl group, a dimethoxybenzyl group, and a glutamic acid backbone.
Chemical Reactions Analysis

Reactions

Fmoc-D-Glu-ODmab participates in various chemical reactions typical of amino acids and peptides:

  1. Amide Bond Formation: Reacts with other amino acids to form peptide bonds.
  2. Deprotection Reactions: The removal of Fmoc and ODmab groups under specific conditions allows for the generation of free amino acids or peptides.
  3. Cyclization Reactions: Facilitates the formation of cyclic peptides by enabling head-to-tail coupling through its protected functional groups.

Technical Details

The removal of the ODmab protecting group is particularly noteworthy as it occurs selectively using hydrazine in DMF, allowing for precise control over peptide synthesis .

Mechanism of Action

Process

The mechanism by which Fmoc-D-Glu-ODmab functions in peptide synthesis involves:

  1. Activation of Carboxyl Groups: The carboxylic acid on Fmoc-D-Glu-ODmab is activated to form an acyl intermediate.
  2. Nucleophilic Attack: The nucleophilic amino group from another amino acid attacks this acyl intermediate, leading to peptide bond formation.
  3. Deprotection Steps: Following synthesis, deprotection steps are executed to yield the final peptide product.

Data

This process is critical in generating peptides with specific sequences and modifications that can enhance biological activity or stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in polar solvents like DMF and dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical Properties

Relevant data include melting point, boiling point, and spectral data (NMR, IR) which confirm its identity and purity .

Applications

Fmoc-D-Glu-ODmab has significant applications in scientific research:

  1. Peptide Synthesis: Used extensively in SPPS for creating peptides with defined sequences.
  2. Drug Development: Serves as a building block for developing therapeutic peptides targeting various biological pathways.
  3. Bioconjugation Studies: Facilitates studies involving the attachment of peptides to other biomolecules for research purposes.
Synthetic Methodologies for Fmoc-D-Glu-ODmab Integration in Peptide Architectures

Orthogonal Deprotection Strategies Involving the Dmab Group

The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) group serves as a critical orthogonal protecting group for the γ-carboxyl side chain of glutamic acid in Fmoc-D-Glu-ODmab. Its primary function is to enable selective deprotection during solid-phase peptide synthesis (SPPS) while preserving other acid- or base-labile protecting groups [5] [9]. The Dmab group exhibits exceptional stability under standard Fmoc-SPPS conditions, including repeated exposure to 20% piperidine (for Fmoc removal) and trifluoroacetic acid (TFA) concentrations up to 95% (for tert-butyl cleavage) [4] [5]. This stability permits unhindered backbone assembly before targeted side-chain deprotection.

Dmab removal is achieved via nucleophilic displacement using 2% hydrazine in DMF, typically applied in 3–5-minute cycles until complete deprotection is confirmed by spectrophotometric monitoring at 290 nm. This wavelength corresponds to the absorbance maximum of the liberated hydrazide byproduct (1-(3-methylbutyl)-4,4-dimethyl-3,5-dioxocyclohexylidene)indazole) [4] [9]. The orthogonality of Dmab relative to common protecting groups like tert-butyl, trityl, and Alloc allows synthetic strategies requiring sequential deprotection. For example, peptides containing both Dmab-protected glutamic acid and Alloc-protected lysine require ordered deprotection: Pd(0)-catalyzed Alloc removal precedes hydrazine-mediated Dmab cleavage to avoid allyl group reduction by hydrazine impurities [4].

Table 1: Comparative Analysis of Orthogonal Protecting Groups in Fmoc-SPPS

Protecting GroupCleavage ReagentCleavage TimeOrthogonal To
Dmab2% hydrazine/DMF3 × 3 minFmoc, t-Bu, Alloc, Mtt
ivDde2–5% hydrazine/DMF3 × 5 minFmoc, t-Bu
Mtt1% TFA/DCM30–120 minFmoc, t-Bu, Alloc
AllocPd(PPh₃)₄/CHCl₃-AcOH-NMM2 hFmoc, t-Bu, Dmab

Solid-Phase Peptide Synthesis (SPPS) Optimization with Fmoc-D-Glu-ODmab

Incorporating Fmoc-D-Glu-ODmab into SPPS workflows necessitates optimization of coupling efficiency, solvent systems, and sequence positioning to mitigate aggregation or side reactions. The steric bulk of the Dmab group (molecular weight 680.79 g/mol) reduces coupling kinetics compared to standard Fmoc-amino acids [1] [10]. Optimal activation employs phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HATU) with 4–8 equiv of amino acid and a 1:1–2 ratio of activator to N-hydroxybenzotriazole (HOBt) in DMF, achieving >98% coupling yields within 1–2 hours [4] [10]. For sterically demanding sequences, double coupling protocols or elevated temperatures (50°C) are recommended.

A key application of Fmoc-D-Glu-ODmab is in the synthesis of cyclic peptides and side-chain-modified architectures. The D-enantiomer configuration provides metabolic stability while enabling access to non-native peptide conformations [8] [10]. After backbone assembly, hydrazine-mediated Dmab cleavage unveils the γ-carboxyl group for on-resin lactamization or ligation with functionalized probes (e.g., fluorescent tags, biotin). Notably, the D-configuration does not impede hydrazinolysis kinetics, allowing standard deprotection protocols [8]. For C-terminal cyclic peptides, Fmoc-D-Glu(ODmab) is coupled to resins via its α-carboxyl group, positioning the Dmab-protected γ-carboxyl for macrocyclization post-deprotection [6].

Table 2: Handling and Stability Guidelines for Fmoc-D-Glu-ODmab in SPPS

ParameterOptimal ConditionEffect on Synthesis
SolubilityDMF, DCM (≥0.2 M)Prevents aggregation during coupling
Storage–20°C, desiccatedMaintains >95% purity over 12 months
Coupling ActivatorPyBOP/DIPEA or HATU/DIPEAMinimizes racemization risk
Sequence PositionAvoid C-terminal placementPrevents slow Dmab cleavage
Cost OptimizationBulk purchase (5g scale)Reduces cost from $576/5g to ~$500/5g

Mechanistic Insights into Hydrazine-Mediated Dmab Cleavage

The cleavage of the Dmab group follows a concerted nucleophilic addition-elimination mechanism initiated by hydrazine attack at the carbonyl carbon of the dioxocyclohexylidene moiety. This step forms a tetrahedral intermediate that collapses to release the carboxylic acid and the chromogenic indazole derivative (λmax = 290 nm, ε ≈ 15,000 M−1cm−1) [4] [9]. Kinetic studies reveal pseudo-first-order dependence on hydrazine concentration, with complete deprotection typically requiring 3 × 3-minute treatments with 2% v/v hydrazine in DMF at room temperature [5]. The reaction rate is solvent-dependent, with DMF providing optimal solvation, while DMSO or NMP slows kinetics by 15–30% due to reduced nucleophilicity.

Steric and electronic factors significantly influence cleavage efficiency. C-terminal Fmoc-D-Glu(ODmab) residues exhibit slower deprotection (requiring up to 10% hydrazine) due to peptide chain aggregation or hydrogen bonding that shields the Dmab carbonyl [4]. This limitation is circumvented by incorporating Fmoc-D-Glu(ODmab) internally or using backbone amide linker (BAL) resins that enhance solvation. Additionally, hydrazine scavengers like allyl alcohol (0.5% v/v) prevent side reactions with allyl-based protecting groups without impeding Dmab cleavage [4] [6]. Recent advances employ hydroxylamine hydrochloride/imidazole (1.3:1 in NMP) as an alternative deprotection reagent, offering complete orthogonality to Fmoc groups and reduced side-chain modifications [4].

Table 3: Kinetic Parameters for Dmab Cleavage Under Varied Conditions

ConditionHydrazine ConcentrationTime (min)Deprotection Yield (%)
Standard (DMF, rt)2%9 (3 × 3 min)98–100
Aggregated sequences5–10%15–3085–95
With 0.5% allyl alcohol2%9 (3 × 3 min)97–99
Hydroxylamine/imidazoleN/A30>95

Properties

CAS Number

874486-65-4

Product Name

Fmoc-D-Glu-ODmab

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid

Molecular Formula

C40H44N2O8

Molecular Weight

680.798

InChI

InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-38(47)32(17-18-36(45)46)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,45,46)/t32-/m1/s1

InChI Key

YJZSSXBJRHSYIF-JGCGQSQUSA-N

SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.